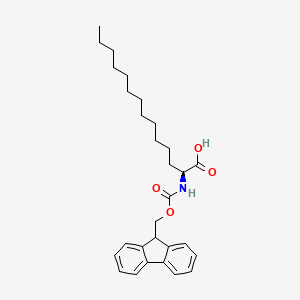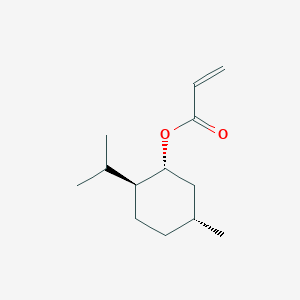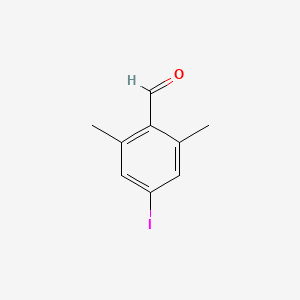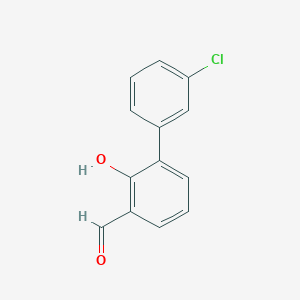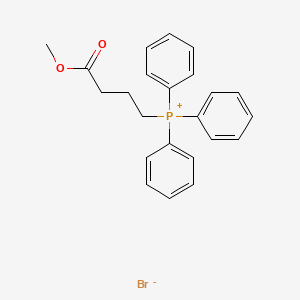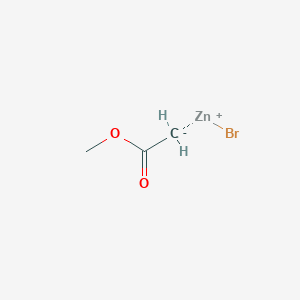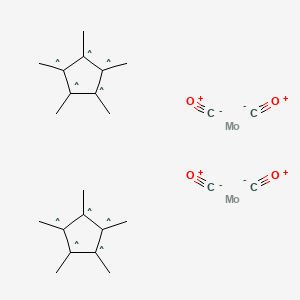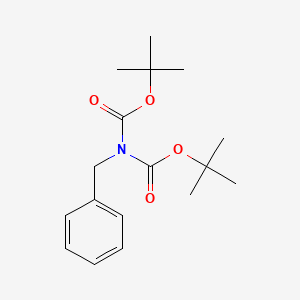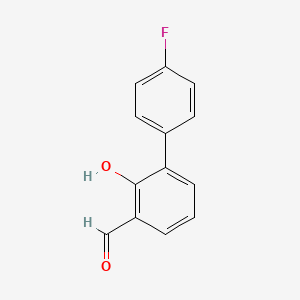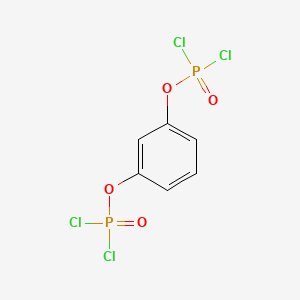
3-(Benzyloxy)propylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)propylmagnesium bromide: is an organic compound with the chemical formula C10H13BrMgO. It is a Grignard reagent, commonly used in organic synthesis for carboxylic acid esterification reactions and carbon-carbon bond formation reactions . This compound is a colorless liquid that forms a solid at low temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Benzyloxy)propylmagnesium bromide is typically synthesized by reacting magnesium bromide with 3-bromopropanol in the presence of magnesium hydroxide . The reaction is carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where the reagents are mixed under controlled temperatures and pressures. The reaction mixture is then purified to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)propylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions.
Halides: Reacts with alkyl halides in the presence of a suitable solvent like tetrahydrofuran (THF).
Major Products Formed:
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From substitution reactions with halides.
Scientific Research Applications
3-(Benzyloxy)propylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)propylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions . The compound targets electrophilic centers in molecules, facilitating the formation of new carbon-carbon bonds. The pathways involved include nucleophilic addition to carbonyl groups and substitution reactions with halides.
Comparison with Similar Compounds
n-Propylmagnesium bromide: An organomagnesium compound used for n-propylation of electrophiles
Properties
IUPAC Name |
magnesium;propoxymethylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-2-8-11-9-10-6-4-3-5-7-10;;/h3-7H,1-2,8-9H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIOURZCONMBPN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCOCC1=CC=CC=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
